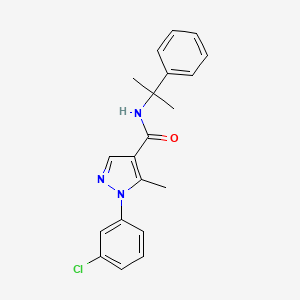![molecular formula C12H20N2O3 B7527999 3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one](/img/structure/B7527999.png)
3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. It has been widely studied for its potential use as an antibacterial agent.
Wirkmechanismus
The mechanism of action of 3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, which is required for the translation of mRNA into protein. This results in the inhibition of bacterial growth and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one has been shown to have low toxicity and minimal side effects. It has good bioavailability and is rapidly absorbed after oral administration. It has a long half-life and can be administered once daily.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one is its broad-spectrum antibacterial activity. It is effective against both Gram-positive and Gram-negative bacteria. It has good bioavailability and can be administered orally. However, one of the limitations of this compound is its high cost of production.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one. One area of research is the development of new analogs with improved antibacterial activity and reduced toxicity. Another area of research is the investigation of the potential use of this compound as an antifungal agent. Additionally, further studies are needed to explore the pharmacokinetics and pharmacodynamics of this compound in different animal models and in humans. Finally, the potential use of this compound in combination with other antibacterial agents should be investigated to determine if synergistic effects can be achieved.
Synthesemethoden
The synthesis of 3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one involves the reaction between 3-(3-methylpiperidin-1-yl)propanoic acid and ethyl isocyanate in the presence of a catalyst. The reaction takes place under mild conditions and produces a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one has been extensively studied for its antibacterial activity. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.
Eigenschaften
IUPAC Name |
3-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-10-3-2-5-14(9-10)11(15)4-6-13-7-8-17-12(13)16/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDFRXUZGGHEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCN2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

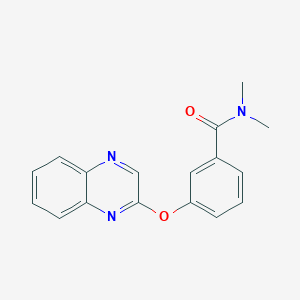
![1-[(5-Butyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7527933.png)
![N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide](/img/structure/B7527937.png)
![1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7527941.png)
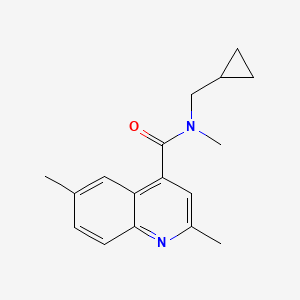
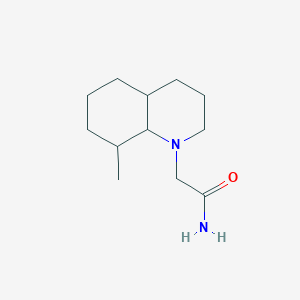
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(2-tert-butyl-1,3-thiazol-5-yl)methanone](/img/structure/B7527957.png)
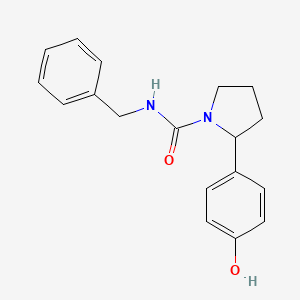
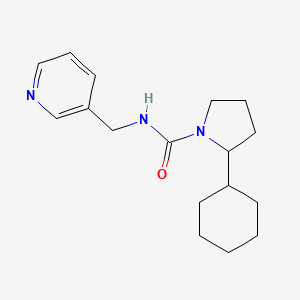
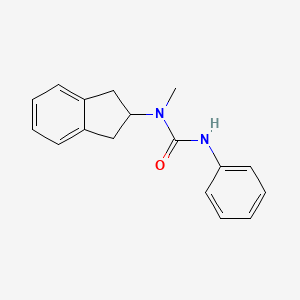
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)

![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
